

# A Technical Guide to the Early Applications of Lissamine Green in Ophthalmology

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#### Introduction

**Lissamine Green** (LG), a water-soluble aniline dye, has become an indispensable tool in the diagnosis and management of ocular surface diseases. Its ability to selectively stain membrane-damaged or devitalized cells makes it a true vital dye, offering significant advantages over its predecessors. This technical guide delves into the foundational applications of **Lissamine Green** in ophthalmology, providing a detailed look at the early experimental protocols, comparative data, and the evolution of its use from a novel compound to a clinical standard.

The introduction of vital staining in ophthalmology dates back to the late 19th century with the use of fluorescein in 1882 to detect epithelial defects.[1][2] For decades, fluorescein and rose bengal, the latter popularized by Henrik Sjögren in the 1930s for diagnosing keratoconjunctivitis sicca, were the primary dyes used to assess the integrity of the ocular surface.[3][4] However, the significant patient discomfort and potential toxicity associated with rose bengal spurred the search for a better-tolerated alternative.[5]

This need was met in 1973 when Danish ophthalmologist Mogens Norn introduced **Lissamine Green** as a vital stain for the cornea and conjunctiva.[3][4][6] His seminal work demonstrated that LG possessed staining properties nearly identical to rose bengal but without the associated irritation, paving the way for its widespread adoption in both clinical practice and



research.[3] Even before Norn's pivotal publication, LG had found niche applications, such as staining the endothelia of eye bank eyes in the late 1960s.

This guide will explore the initial studies that established LG's utility, focusing on the methodologies that underpinned its early validation and the quantitative observations that supported its clinical value.

#### **Mechanism of Action and Staining Properties**

**Lissamine Green** is a phenylmethane dye that functions as a vital stain by selectively targeting and coloring dead or degenerated cells on the ocular surface.[3] Unlike rose bengal, which can stain healthy epithelial cells, **Lissamine Green** is considered a true vital dye because it does not penetrate healthy cells with intact membranes. Its mechanism relies on the loss of cell membrane integrity; when cells are damaged or devitalized, the compromised barrier allows the dye to enter and stain the cell nucleus.[7]

Early research by Norn established that LG stains not only degenerate and dead cells but also mucus filaments.[8] This dual-staining capability made it particularly useful for evaluating the full spectrum of ocular surface changes in diseases like keratoconjunctivitis sicca. The dye has a high affinity for the bulbar conjunctiva, providing excellent contrast against the white sclera, which made it a superior choice for conjunctival assessment compared to fluorescein.[1][4]

The core staining characteristics of **Lissamine Green**, as identified in early studies, are:

- Selective staining of membrane-compromised cells.
- Staining of mucus strands and filaments.[6][8]
- Minimal to no staining of healthy epithelial cells.[5]
- Excellent contrast on the conjunctiva.[1]
- Superior patient tolerance compared to rose bengal, with significantly less stinging and irritation upon instillation.[9]

## **Early Experimental Protocols**



The foundational methodologies for applying **Lissamine Green** were established by Mogens Norn in his comparative studies. These protocols were designed to directly compare the staining patterns of LG with the then-standard rose bengal.

#### **Norn's 1973 Comparative Staining Protocol**

Dr. Norn's initial study involved 171 eyes and was notable for its direct comparison methodology, often applying multiple dyes to the same eye to ensure a precise correlation of staining patterns.[3]

Objective: To compare the vital staining properties of **Lissamine Green** with rose bengal and fluorescein on the cornea and conjunctiva.

#### Methodology:

- Dye Preparation: A 1% solution of Lissamine Green was used. For direct comparison, a 1% solution of rose bengal was also prepared.
- Patient Population: The study included patients with various ocular surface conditions to observe a range of pathologies.
- Dye Instillation:
  - Sequential Instillation: One dye (e.g., Lissamine Green) was instilled into the eye, and the staining pattern was observed and documented. After a washout period, the second dye (e.g., rose bengal) was instilled, and the process was repeated.[3]
  - Combined Instillation: In some cases, a combination of Lissamine Green and rose bengal was instilled simultaneously to observe if the two dyes stained the exact same regions.[3]

#### Observation:

- A slit lamp was used for all observations.
- To differentiate between the dyes when used in combination, Norn employed a range of colored filters, allowing him to distinguish the green stain of LG from the red of rose bengal.



Evaluation: The location and intensity of corneal and conjunctival staining were recorded.
Norn noted that in every instance, whether used sequentially or simultaneously, Lissamine
Green and rose bengal stained the same areas of the ocular surface.[3]

This protocol was crucial in establishing that **Lissamine Green** could be a direct and less irritating substitute for rose bengal.

## **Quantitative Data from Early Studies**

While detailed quantitative grading scales were developed later, early research focused on comparative analyses. The primary quantitative finding from Norn's 1973 study was the direct correlation of staining patterns between **Lissamine Green** and rose bengal.

Parameter	Lissamine Green (1%)	Rose Bengal (1%)	Fluorescein	Source
Staining of Dead/Degenerat e Cells	Yes	Yes	No (stains epithelial defects)	[6]
Staining of Mucus	Yes	Yes	No	[6][8]
Staining of Healthy Cells	No	Yes	No	
Patient Comfort (Stinging)	Low	High	Low	[9]
Primary Use	Conjunctival Staining	Conjunctival Staining	Corneal Staining (epithelial breaks)	[4]
Norn (1973) Conclusion	Staining properties are almost identical to rose bengal	The established standard for conjunctival staining at the time	Used for comparison of corneal defects	[3]



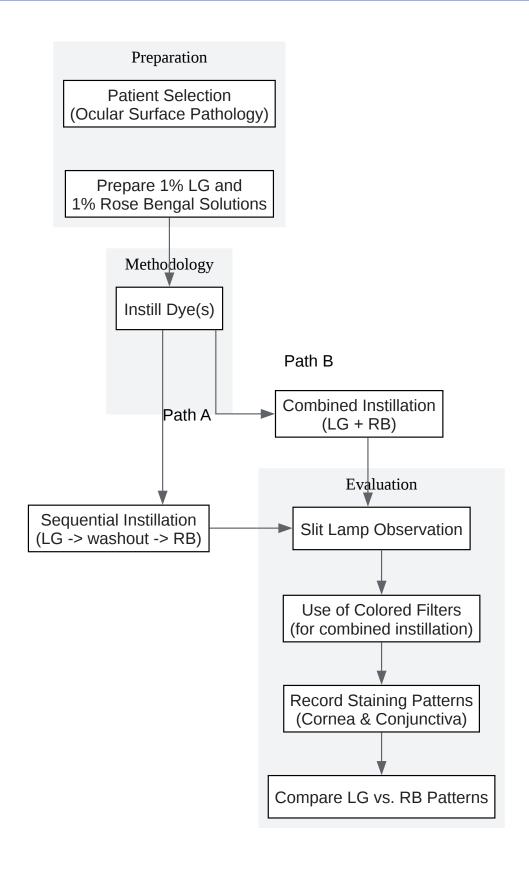
Later studies in the 2000s began to quantify **Lissamine Green** staining patterns for the diagnosis and staging of dry eye disease. Research led by Dr. James McCulley identified distinct patterns that correlated with disease severity.[10][11]

Staining Pattern (Lissamine Green)	Associated Dry Eye Severity	Clinical Significance	Source
Nasal Interpalpebral Conjunctival Staining	Least Severe (Stage 1)	Early indicator, can also be caused by environmental factors.	[10][11][12]
Temporal Interpalpebral Conjunctival Staining	Moderate (Stage 2)	More definitive for tear deficiency.	[10][11][12]
Corneal Staining (in addition to conjunctival)	Most Severe (Stage 3)	Indicates a significant break in surface cells, increasing infection risk.	[10][11][12]

## **Visualizations**

Experimental Workflow: Norn's Comparative Dye Analysis (1973)





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Caption: Workflow for Norn's 1973 comparative analysis of vital dyes.



## Logical Relationship: Progression of Dry Eye Staining Patterns

Caption: Lissamine Green staining patterns as indicators of dry eye progression.

#### Conclusion

The early applications of **Lissamine Green** in ophthalmology, spearheaded by the work of Mogens Norn, fundamentally shifted the clinical approach to assessing the ocular surface. By providing a well-tolerated and effective alternative to rose bengal, LG enabled more comfortable and frequent evaluations of conditions like keratoconjunctivitis sicca. The initial experimental protocols, though straightforward, were robust in their comparative power, definitively establishing the dye's utility. While the understanding of its staining mechanism was initially at the cellular level, this foundational work paved the way for later research that would quantify its staining patterns into sophisticated grading systems for diagnosing and managing dry eye disease. For today's researchers and drug development professionals, understanding these early applications provides critical context for the continued use of **Lissamine Green** as a key biomarker for ocular surface integrity in clinical trials and patient care.

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